molecular formula C7H13ClN2 B2446178 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride CAS No. 1909317-09-4

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride

Cat. No.: B2446178
CAS No.: 1909317-09-4
M. Wt: 160.65
InChI Key: VUPSPHLEIRVERM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is a chemical compound with the molecular formula C7H13ClN2. It is a solid at room temperature and is known for its applications in various scientific research fields. The compound is characterized by the presence of an aminomethyl group attached to a cyclopentane ring, with a carbonitrile group and a hydrochloride salt.

Scientific Research Applications

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a potential ligand in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride to form the intermediate 1-(Aminomethyl)cyclopentanol. This intermediate is then subjected to dehydration and subsequent reaction with hydrogen cyanide to yield 1-(Aminomethyl)cyclopentanecarbonitrile. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The carbonitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)cyclohexanecarbonitrile hydrochloride
  • 1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride
  • 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride

Uniqueness

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is unique due to its specific ring size, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing novel chemical entities .

Properties

IUPAC Name

1-(aminomethyl)cyclopentane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-7(6-9)3-1-2-4-7;/h1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPSPHLEIRVERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-09-4
Record name 1-(aminomethyl)cyclopentane-1-carbonitrile hydrochloride
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